Fmoc-Lys(Bzo)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-benzoyl-L-lysine, is a derivative of the amino acid lysine. This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha amino group and a benzoyl (Bzo) protecting group at the epsilon amino group. The Fmoc group is commonly utilized in solid-phase peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. The presence of the benzoyl group enhances the compound's hydrophobicity, which can influence its interactions and solubility in various solvents.
The synthesis of Fmoc-Lys(Bzo)-OH typically involves several steps:
Fmoc-Lys(Bzo)-OH has various applications in biochemical research and pharmaceutical development:
Studies on the interactions of Fmoc-Lys(Bzo)-OH with other molecules can provide insights into its potential applications:
Several compounds share structural similarities with Fmoc-Lys(Bzo)-OH. Here is a comparison highlighting its uniqueness:
Fmoc-Lys(Bzo)-OH stands out due to its combination of hydrophobic characteristics from both the Fmoc and benzoyl groups, making it suitable for specific applications in peptide chemistry where enhanced solubility and stability are required.
The development of ε-amino protecting groups for lysine reflects decades of innovation in peptide chemistry. Early strategies relied on benzyloxycarbonyl (Z) and Boc groups, which required harsh acidic conditions (e.g., hydrogen fluoride or trifluoroacetic acid) for removal. These methods limited compatibility with acid-sensitive residues and complex architectures.
The introduction of hydrazide-labile groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) in the 1990s addressed these limitations. Dde could be cleaved under mild hydrazine conditions, enabling orthogonal protection. However, Dde exhibited instability during Fmoc deprotection with piperidine, leading to premature side-chain scrambling. Subsequent advances produced ivDde (iv = isovaleryl), which improved piperidine resistance but faced challenges in complete removal for certain sequences.
Phenylacetyl (Pac) groups emerged as enzymatically cleavable alternatives, removable via penicillin G acylase. This enabled site-specific deprotection in bioactive peptides like insulin analogs. However, enzymatic methods introduced scalability limitations.
The Boc group retained prominence due to its acid-labile stability under standard Fmoc SPPS conditions. As demonstrated in Fmoc-Lys(Boc)-OH, the Boc-protected ε-amine remains intact during repeated piperidine treatments, ensuring compatibility with automated synthesizers.
Orthogonal protection—simultaneous use of independently removable groups—is critical for synthesizing branched peptides, glycoconjugates, and cyclic structures. Fmoc-Lys(Boc)-OH exemplifies this principle: its α-Fmoc and ε-Boc groups enable sequential deprotection without cross-reactivity.
In dendrimer synthesis, Fmoc-Lys(Boc)-OH permits iterative branching. After elongating the primary chain using Fmoc chemistry, TFA-mediated Boc cleavage exposes ε-amines for subsequent coupling cycles. This approach achieved 84% yield in third-generation dendrimers, outperforming ivDde-based strategies.
Glycopeptide engineering leverages orthogonal schemes for site-specific sugar attachments. For instance, Fmoc-Lys(Boc)-OH allows ε-amine glycosylation post-TFA cleavage, while α-amine elongation continues uninterrupted. NMR studies confirmed stereochemical integrity in fructose-conjugated Heyns peptides synthesized via this method.
Recent innovations integrate photocleavable groups (e.g., nitroveratryloxycarbonyl) with Fmoc/Boc systems. Light-induced ε-deprotection enables spatiotemporal control in resin-bound peptides, expanding applications in microarray technologies.
Table 2: Orthogonal Protection Applications Using Fmoc-Lys(Boc)-OH
The synergy between Fmoc-Lys(Boc)-OH and emerging groups like methyl dimethylbarbituric acid (MeDmb) further refines orthogonality. MeDmb’s hydrazine resistance permits simultaneous ε-deprotection and Fmoc cleavage, streamlining multistep syntheses.
Fluorenylmethoxycarbonyl-Lysine(tert-Butoxycarbonyl)-OH represents the standard fluorenylmethoxycarbonyl-lysine derivative employed in contemporary peptide synthesis applications [1]. This compound features a dual protecting group strategy wherein the fluorenylmethoxycarbonyl group safeguards the alpha-amino functionality while the tert-butoxycarbonyl group protects the epsilon-amino side chain [2]. The strategic implementation of this building block in solid-phase peptide synthesis protocols has enabled the efficient incorporation of lysine residues into peptide sequences while maintaining structural integrity throughout the synthetic process [3].
The fundamental solid-phase peptide synthesis methodology utilizing fluorenylmethoxycarbonyl-Lysine(tert-Butoxycarbonyl)-OH involves iterative cycles of deprotection and coupling reactions [4]. During the deprotection phase, the fluorenylmethoxycarbonyl group is selectively removed under basic conditions using piperidine in dimethylformamide, exposing the alpha-amino group for subsequent coupling reactions [5]. The tert-butoxycarbonyl protecting group remains intact throughout the synthesis cycles and is subsequently removed during the final cleavage step using trifluoroacetic acid treatment [6].
Quantitative analysis of coupling efficiency demonstrates that fluorenylmethoxycarbonyl-Lysine(tert-Butoxycarbonyl)-OH achieves coupling yields exceeding 95% under optimized conditions [7]. Research findings indicate that this amino acid derivative exhibits excellent solubility in polar organic solvents including dimethylformamide and dimethyl sulfoxide, facilitating efficient activation and coupling processes [2]. The compound demonstrates remarkable stability under standard synthesis conditions, with minimal degradation observed during extended reaction sequences [3].
The incorporation of fluorenylmethoxycarbonyl-Lysine(tert-Butoxycarbonyl)-OH into peptide sequences containing sterically hindered amino acids requires specialized coupling strategies to achieve optimal efficiency [8]. Research investigations have demonstrated that lysine residues present moderate steric hindrance during coupling reactions, necessitating enhanced activation protocols to ensure quantitative incorporation [7].
Advanced coupling methodologies for sterically hindered fluorenylmethoxycarbonyl-Lysine(tert-Butoxycarbonyl)-OH incorporation utilize extended reaction times combined with elevated temperatures to overcome kinetic barriers [9]. Flow-based synthesis approaches have shown particular efficacy, with optimal coupling achieved at temperatures ranging from 70 to 90 degrees Celsius for periods extending to 10 minutes [10]. These elevated temperature conditions significantly enhance coupling efficiency while maintaining stereochemical integrity [11].
Benzotriazole activation methodology has emerged as a particularly effective approach for incorporating fluorenylmethoxycarbonyl-Lysine(tert-Butoxycarbonyl)-OH into sterically demanding peptide sequences [12]. This methodology enables isolated yields ranging from 41% to 95% with complete retention of chirality as evidenced by nuclear magnetic resonance and high-performance liquid chromatography analysis [12]. The benzotriazole activation approach provides superior performance compared to conventional coupling methods when addressing steric hindrance challenges [12].
Table 1: Coupling Efficiency Data for Fluorenylmethoxycarbonyl-Lysine(tert-Butoxycarbonyl)-OH Under Various Conditions
| Coupling Reagent | Temperature (°C) | Reaction Time (min) | Coupling Efficiency (%) | Reference |
|---|---|---|---|---|
| 1-Hydroxybenzotriazole/Dicyclohexylcarbodiimide | 25 | 60 | 87 | [9] |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 50 | 10 | 95 | [7] |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 70 | 10 | 92 | [9] |
| Diisopropylcarbodiimide/Ethyl 2-cyano-2-(hydroxyimino)acetate | 25 | 120 | 89 | [13] |
Contemporary research has identified optimized solvent systems that significantly enhance the coupling efficiency of fluorenylmethoxycarbonyl-Lysine(tert-Butoxycarbonyl)-OH in solid-phase peptide synthesis applications [11]. Traditional dimethylformamide-based protocols have been supplemented with alternative solvent mixtures that provide superior performance characteristics while addressing environmental sustainability concerns [14].
The anisole/dimethyl sulfoxide solvent system in a 17:3 ratio has demonstrated exceptional performance for fluorenylmethoxycarbonyl-Lysine(tert-Butoxycarbonyl)-OH coupling reactions [11]. This solvent mixture achieves coupling efficiencies comparable to or exceeding those obtained with dimethylformamide while offering the additional advantage of recyclability [14]. The optimized solvent system enables synthesis cycle times of 12 minutes while maintaining high peptide purity [11].
Activation reagent selection plays a crucial role in optimizing fluorenylmethoxycarbonyl-Lysine(tert-Butoxycarbonyl)-OH incorporation efficiency [15]. (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate has emerged as the preferred activation reagent, combining high reactivity with minimal side reaction formation [15]. This phosphonium-based coupling reagent demonstrates superior performance compared to uronium-based alternatives, particularly for hindered coupling applications [15].
Table 2: Solvent System Performance Comparison for Fluorenylmethoxycarbonyl-Lysine(tert-Butoxycarbonyl)-OH Coupling
| Solvent System | Coupling Time (min) | Purity (%) | Recyclability | Environmental Impact | Reference |
|---|---|---|---|---|---|
| Dimethylformamide | 40 | 85 | No | High | [11] |
| Anisole/Dimethyl sulfoxide (17:3) | 12 | 90 | Yes | Low | [11] |
| Ethyl acetate/Dimethyl sulfoxide | 55 | 78 | Yes | Medium | [14] |
| N-Methyl-2-pyrrolidone | 35 | 82 | No | Medium | [16] |
The development of orthogonal protecting group strategies for fluorenylmethoxycarbonyl-Lysine(tert-Butoxycarbonyl)-OH utilization has enabled the synthesis of complex peptide architectures with multiple functional modifications [17]. These strategies employ chemically distinct protecting groups that can be selectively removed under different reaction conditions without affecting other protective functionalities present in the molecule [18].
Contemporary orthogonal protection schemes incorporate fluorenylmethoxycarbonyl-Lysine(tert-Butoxycarbonyl)-OH alongside lysine derivatives bearing alternative side-chain protecting groups such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl, and 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene derivatives [17]. These protecting groups demonstrate orthogonal stability profiles, enabling selective deprotection sequences for site-specific peptide modifications [18].
Research investigations have established that the tert-butoxycarbonyl protecting group of fluorenylmethoxycarbonyl-Lysine(tert-Butoxycarbonyl)-OH remains stable under hydrazinolytic conditions used for removing 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl and related protecting groups [17]. This orthogonal stability enables the construction of peptides with selectively deprotectable lysine residues for subsequent functionalization reactions [18].
Advanced orthogonal strategies have incorporated novel carbamate protecting groups such as aminobutanamide carbamate and aminobutanol carbamate derivatives [19]. These protecting groups contain primary amines that preserve the overall charge and properties of the peptide structure while providing chemically orthogonal deprotection pathways [19]. The aminobutanamide carbamate group can be removed using pyridoxal 5'-phosphate treatment, while the aminobutanol carbamate group is cleaved through periodate oxidation [19].
The compatibility of fluorenylmethoxycarbonyl-Lysine(tert-Butoxycarbonyl)-OH with acid-labile resin systems has been extensively characterized through systematic studies of cleavage and deprotection protocols [20]. Wang resin, representing the standard support for fluorenylmethoxycarbonyl-based peptide synthesis, demonstrates excellent compatibility with the tert-butoxycarbonyl protecting group strategy [21].
Trifluoroacetic acid treatment ranging from 50% to 95% concentration effectively cleaves peptides from Wang resin while simultaneously removing tert-butoxycarbonyl protecting groups from lysine side chains [20]. The cleavage process proceeds through protonation of the tert-butoxycarbonyl ester, followed by departure of the tert-butyl cation and subsequent decarboxylation to yield the deprotected lysine residue [22]. Scavenger reagents such as triisopropylsilane are incorporated to capture reactive cation intermediates and prevent side chain alkylation reactions [22].
Research findings demonstrate that the tert-butoxycarbonyl protecting group exhibits excellent stability throughout fluorenylmethoxycarbonyl solid-phase peptide synthesis cycles while remaining readily cleavable under acidic conditions [23]. The orthogonal nature of fluorenylmethoxycarbonyl and tert-butoxycarbonyl protecting groups enables selective deprotection strategies that maintain peptide integrity throughout the synthesis process [24].
Table 3: Acid-Labile Resin Compatibility and Deprotection Conditions
| Resin Type | Cleavage Conditions | tert-Butoxycarbonyl Removal | Peptide Recovery (%) | Side Reactions | Reference |
|---|---|---|---|---|---|
| Wang Resin | 50% Trifluoroacetic acid/Dichloromethane | Complete | 85-92 | Minimal | [20] |
| Rink Amide Resin | 95% Trifluoroacetic acid | Complete | 88-95 | Minimal | [1] |
| 2-Chlorotrityl Resin | 30% Trifluoroacetic acid/Dichloromethane | Complete | 80-87 | Moderate | [25] |
| 4-Methylbenzhydrylamine Resin | Hydrogen fluoride | Complete | 75-82 | Moderate | [26] |
The benzoyl group increases local hydrophobicity, attenuates premature electrostatic interactions and minimises on-resin aggregation, yet is fully removable during standard trifluoroacetic-acid cleavage. These properties are advantageous when the target sequence contains alternating polar and non-polar residues that tend to nucleate β-sheet-like contacts during solid-phase elongation.
| Parameter | N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-benzoyl-L-lysine | Unmodified N-alpha-(9-fluorenylmethyloxycarbonyl)-L-lysine |
|---|---|---|
| Molecular weight (g mol⁻¹) | 472.54 [1] | 447.50 [2] |
| Calculated logarithm of the partition coefficient (log P) | 4.2 ± 0.1 [3] | 2.9 ± 0.1 [2] |
| pK_a of ε-amine after benzoyl removal | 10.5 [4] | 10.5 [4] |
| Solubility in dimethylformamide at 25 °C (mg mL⁻¹) | 115 [3] | 68 [2] |
The higher partition coefficient and greater dimethylformamide solubility rationalise the smoother couplings routinely observed for hydrophobic stretches when the benzoyl-protected lysine is substituted for the tert-butyloxycarbonyl analogue. Selvam and co-workers showed that neutral amyloid-beta fragments could be assembled with a crude yield of eighty-nine percent by combining low-loading polymer support with an extended coupling protocol that relies on highly soluble fluorenylmethyloxycarbonyl derivatives [5]. Subsequent substitution of the tert-butyloxycarbonyl protection with a benzoyl group reduced double-coupling events at the lysine step from eighteen percent to below five percent in an otherwise identical protocol (in-house optimisation reported therein) [5].
The ten-residue lysine-valine-lysine-arginine-isoleucine-isoleucine-leucine-alanine-arginine-serine fragment is a prototypical “50 : 50” hydrophobic–hydrophilic sequence that suffers from chain aggregation during solid-phase synthesis.
These data establish the benzoyl-protected lysine as a practical handle for balancing hydrophobicity during the assembly of short neutral amyloid-beta analogues without compromising final deprotection efficiency.
Following acidolytic release, the ε-benzoyl group can be exchanged chemoselectively, providing a traceless pathway to diverse lysine modifications. Hydrazinolysis or sodium methoxide transesterification removes the benzoyl group under conditions orthogonal to the fluorenylmethyloxycarbonyl strategy, allowing precise side-chain elaboration while the peptide remains on resin.
| Transformation after benzoyl cleavage | Typical reagent / condition | Conversion (%) | Reference |
|---|---|---|---|
| Introduction of dimethyl groups (mono- and di-methyl-lysine) | Formaldehyde / sodium cyanoborohydride reductive methylation | 94 | 54 |
| Installation of trimethyl group via (2-haloethyl)-trimethylammonium bromide | Two-step S_N2 alkylation | 87 | 53 |
| Enzymatic benzoylation reversal by sirtuin-type two deacylase | Nicotinamide adenine dinucleotide dependent reaction, 37 °C, one hour | 65 per turnover | 6 |
| Photolabile o-nitrobenzyl masking for caged lysine release | Ultraviolet irradiation at 365 nanometres, five minutes | >90 | 60 |
The removal step exposes a free ε-amine that can be derivatised either chemically or enzymatically, providing access to methylated, acetylated or other sterically demanding lysine mimics needed for chromatin studies.
Histone H3 tail peptides harbouring mono-, di- and trimethyl-lysine at position 4, 9 or 20 have been pivotal for decoding writer-reader-eraser crosstalk. Comparative enzymology indicates that the presence of a residual benzoyl group during synthesis reduces the steric bulk at the reaction centre and simplifies downstream incorporation of higher methylation states.
| Enzyme (full name) | Substrate origin | k_cat (min⁻¹) | K_m (μM) | Catalytic efficiency (kcat / Km) (min⁻¹ μM⁻¹) |
|---|---|---|---|---|
| G-patch-domain-containing protein and lysine methyltransferase complex (annotated as “GLP”) | Benzoyl-protected intermediate followed by in-situ dimethylation | 0.48 [9] | 18 [9] | 0.026 |
| Same complex | Commercial pre-trimethylated lysine building block | 0.31 [6] | 46 [6] | 0.007 |
| Histone lysine methyltransferase five (annotated as “SETD8”) | Benzoyl route, monomethyl product | 0.27 [10] | 22 [10] | 0.012 |
| Same enzyme | Pre-methylated peptide | 0.29 [10] | 27 [10] | 0.011 |
The three-fold improvement in catalytic efficiency for the GLP complex illustrates how a benzoyl intermediate can streamline synthesis while furnishing biologically active methyl-lysine analogues.